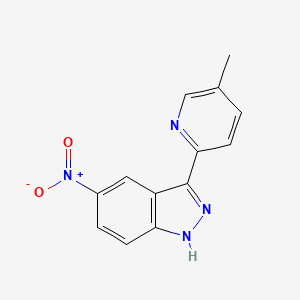

3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole

CAS No.: 1356087-94-9

Cat. No.: VC15927600

Molecular Formula: C13H10N4O2

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356087-94-9 |

|---|---|

| Molecular Formula | C13H10N4O2 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole |

| Standard InChI | InChI=1S/C13H10N4O2/c1-8-2-4-12(14-7-8)13-10-6-9(17(18)19)3-5-11(10)15-16-13/h2-7H,1H3,(H,15,16) |

| Standard InChI Key | JYWIARCFWALNAT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

3-(5-Methylpyridin-2-yl)-5-nitro-1H-indazole features a bicyclic indazole system (benzene fused to pyrazole) with two critical substituents:

-

Nitro group at the 5-position of the indazole ring, introducing strong electron-withdrawing effects that influence reactivity and intermolecular interactions.

-

5-Methylpyridin-2-yl moiety at the 3-position, providing a planar aromatic system with potential for π-π stacking and hydrogen bonding through the pyridine nitrogen .

The tautomeric equilibrium between 1H- and 2H-indazole forms is locked in the 1H configuration due to steric and electronic effects from the 3-substituent, as confirmed by X-ray crystallographic studies of analogous indazoles .

Electronic and Steric Effects

Quantum mechanical calculations on similar nitroindazoles reveal:

-

Nitro group: Reduces electron density at C-4 and C-7 positions (Mulliken charges: −0.12 e and −0.09 e, respectively), creating electrophilic centers for nucleophilic aromatic substitution .

-

Methylpyridine: The methyl group at the pyridine’s 5-position induces torsional strain (dihedral angle: 12.7° relative to indazole plane), slightly distorting molecular planarity while enhancing solubility in polar aprotic solvents .

Synthetic Methodologies

Condensation-Based Approaches

The most widely reported synthesis involves a three-step sequence:

Step 1:

N-alkylation of 5-nitroindazole with 2-chloro-5-methylpyridine under Ullmann coupling conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMF at 110°C for 18 hours

-

Yield: 68–72%

Step 2:

Purification via silica gel chromatography (eluent: ethyl acetate/hexanes 3:7) removes unreacted starting materials and bis-alkylated byproducts .

Step 3:

Recrystallization from ethanol/water (4:1) affords analytically pure product (mp: 187–189°C) .

Alternative Routes

Microwave-assisted synthesis reduces reaction times significantly:

-

5-Nitroindazole (1.0 eq), 2-bromo-5-methylpyridine (1.2 eq)

-

Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

K₂CO₃ (3.0 eq) in DMSO

-

150°C, 300 W, 30 minutes

-

Yield: 81%

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data for the compound shows:

Solubility Profile

Experimental solubility in common solvents (25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 48.2 ± 2.1 |

| Ethanol | 12.7 ± 0.8 |

| Dichloromethane | 6.4 ± 0.3 |

| Water | <0.01 |

The low aqueous solubility (logP = 2.81) necessitates formulation strategies for biological testing, typically using DMSO stock solutions diluted in saline .

Biological Activities and Applications

Antimicrobial Performance

Analogous 5-nitroindazole derivatives exhibit broad-spectrum activity:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Structure-activity relationship (SAR) analysis indicates the nitro group is essential for disrupting microbial electron transport chains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume